molecular formula C39H43N7O11 B12407889 Rhod 2 triammonium salt

Rhod 2 triammonium salt

Cat. No.: B12407889
M. Wt: 785.8 g/mol
InChI Key: JTGWQGNDUCIAKC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Rhod 2 triammonium salt involves multiple steps, starting from the base compound RhodamineSpecific reaction conditions, such as temperature and pH, are carefully controlled to ensure the purity and efficacy of the final product .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced purification techniques to achieve a product that meets stringent quality standards. The compound is usually stored at low temperatures to maintain its stability .

Chemical Reactions Analysis

Types of Reactions: Rhod 2 triammonium salt primarily undergoes chelation reactions with calcium ions. It does not participate in oxidation, reduction, or substitution reactions under normal conditions .

Common Reagents and Conditions: The compound is often used in conjunction with reagents like dimethyl sulfoxide (DMSO) for preparing stock solutions. It is soluble in both DMSO and water, provided the pH is above 6 .

Major Products Formed: The primary product formed from the interaction of this compound with calcium ions is a fluorescent complex that emits light at specific wavelengths, making it detectable under a fluorescence microscope .

Scientific Research Applications

Chemistry: In chemistry, Rhod 2 triammonium salt is used as a calcium indicator in various analytical techniques. Its ability to form fluorescent complexes with calcium ions makes it valuable for studying calcium ion concentrations in different chemical environments .

Biology: In biological research, the compound is used to monitor intracellular calcium levels. It is particularly useful in studies involving cell signaling and calcium homeostasis. The compound can be loaded into cells via microinjection or scrape loading .

Medicine: In medical research, this compound is employed to study calcium-related physiological processes. It is used in experiments to understand the role of calcium ions in muscle contraction, neurotransmitter release, and other cellular functions .

Industry: In industrial applications, the compound is used in the development of diagnostic tools and assays that require precise measurement of calcium ion concentrations.

Mechanism of Action

Rhod 2 triammonium salt functions by binding to calcium ions, resulting in a significant increase in fluorescence. The compound has a high affinity for calcium ions, with a dissociation constant (Kd) of approximately 1 µM . Upon binding to calcium, the compound undergoes a conformational change that enhances its fluorescent properties. This mechanism allows for the accurate detection and measurement of calcium ion concentrations in various biological and chemical systems .

Comparison with Similar Compounds

Similar Compounds:

  • FURA 2
  • Fluo-3
  • Fluo-4

Uniqueness: Compared to similar compounds, Rhod 2 triammonium salt operates at longer wavelengths, which reduces interference from autofluorescence and allows for simultaneous use with other fluorescent dyes. Its lower affinity for calcium ions compared to FURA 2 makes it suitable for applications where high calcium concentrations are expected .

Conclusion

This compound is a versatile and valuable compound in scientific research, particularly in the fields of chemistry, biology, and medicine. Its unique properties and high specificity for calcium ions make it an indispensable tool for researchers studying calcium-related processes.

Properties

Molecular Formula

C39H43N7O11

Molecular Weight

785.8 g/mol

IUPAC Name

2-[2-[2-[2-[bis(carboxymethyl)amino]-5-[1,2,4-triamino-6-(dimethylamino)-3-dimethylazaniumylidenexanthen-9-yl]phenoxy]ethoxy]-N-(carboxymethyl)anilino]acetate

InChI

InChI=1S/C39H43N7O11/c1-43(2)22-10-11-23-27(16-22)57-39-34(35(40)36(41)38(37(39)42)44(3)4)33(23)21-9-12-25(46(19-31(51)52)20-32(53)54)28(15-21)56-14-13-55-26-8-6-5-7-24(26)45(17-29(47)48)18-30(49)50/h5-12,15-16,40H,13-14,17-20,41-42H2,1-4H3,(H4,47,48,49,50,51,52,53,54)

InChI Key

JTGWQGNDUCIAKC-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=CC2=C(C=C1)C(=C3C(=C(C(=[N+](C)C)C(=C3O2)N)N)N)C4=CC(=C(C=C4)N(CC(=O)O)CC(=O)O)OCCOC5=CC=CC=C5N(CC(=O)O)CC(=O)[O-]

Origin of Product

United States

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